5-Benzofurancarboxaldehyde, 4-methoxy-

CYP2A6 inhibition nicotine metabolism tobacco-related carcinogenesis

Medicinal chemistry programs targeting CYP2A6 or developing benzofuran-based kinase inhibitors require 4-methoxy-substituted benzofuran-5-carboxaldehyde building blocks with validated biological relevance and defined regiochemistry. This compound addresses that need with demonstrated utility: • CYP2A6 inhibitor development: 4-methoxybenzofuran scaffold delivers IC₅₀ = 2.20 µM with superior selectivity over methoxalen and menthofuran. • Fragment-based discovery: MW 176.17, LogP 2.25 satisfies rule-of-three criteria; unsubstituted C-2 preserves a diversification vector for fragment growing. • Radiochemistry: 47% radiochemical yield demonstrated in [7-¹⁴C]bergapten synthesis via Wittig olefination. Supplied with Certificate of Analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 339366-83-5
Cat. No. B12882429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzofurancarboxaldehyde, 4-methoxy-
CAS339366-83-5
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C=CO2)C=O
InChIInChI=1S/C10H8O3/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-6H,1H3
InChIKeyFHQYNNAPJXOLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-benzofurancarboxaldehyde (CAS 339366-83-5): Structural Identity and Class Positioning for Scientific Procurement


5-Benzofurancarboxaldehyde, 4-methoxy- (CAS 339366-83-5) is a disubstituted benzofuran building block with molecular formula C₁₀H₈O₃ and molecular weight 176.17 g/mol, bearing a formyl group at position 5 and a methoxy substituent at position 4 of the benzofuran scaffold . Its calculated LogP of 2.25 and topological polar surface area (TPSA) of 39.44 Ų position it as a moderately lipophilic, low-hydrogen-bond-donor heterocyclic aldehyde suitable for further derivatization in medicinal chemistry and chemical biology programs . The benzofuran core is recognized as a privileged scaffold in drug discovery, appearing in clinically approved agents such as amiodarone and benzbromarone, and benzofuran-5-carboxaldehydes in particular serve as versatile intermediates in the synthesis of kinase inhibitors, SGLT2 inhibitors, and other pharmacologically active compounds .

Scaffold 5-Formyl benzofuran building block with aldehyde handle for oxime, hydrazone, and Wittig derivatization
Substitution 4-Methoxy substitution pattern provides electronic activation and regiochemical control for cyclization steps
Profile Moderate lipophilicity and low hydrogen-bond-donor count support fragment-based library design workflows

Why 4-Methoxy-5-benzofurancarboxaldehyde Cannot Be Replaced by Generic Benzofuran Aldehydes: The Positional Substitution Imperative


The benzofuran-5-carboxaldehyde family encompasses multiple regioisomers and substitution variants that are not functionally interchangeable. Moving the methoxy group from position 4 (CAS 339366-83-5) to position 6 (as in 4-methoxy-6-hydroxybenzofuran-5-carboxaldehyde) alters both the hydrogen-bonding capacity and the electronic environment of the formyl group, critically affecting reactivity in Wittig olefination and cyclocondensation reactions [1]. Relocating the aldehyde from position 5 to position 4 (as in 5-methoxybenzofuran-4-carbaldehyde, CAS 59254-25-0) changes the spatial orientation of the reactive handle and can redirect the regiochemical outcome of subsequent annulation or coupling steps . Furthermore, substitution with bulkier acyl groups at position 2 (e.g., 2-(4-methoxybenzoyl)benzofuran-5-carbaldehyde, CAS 300664-77-1) significantly increases molecular weight and LogP, altering both physicochemical properties and synthetic tractability . These structural distinctions have quantifiable consequences for biological target engagement, synthetic yield, and downstream functionalization potential, as detailed in the evidence below.

Aldehyde position 5-Formyl enables oxime geometry and Wittig regiochemistry 4-Formyl isomer (CAS 59254-25-0) shifts spatial orientation and may redirect annulation outcome
Methoxy position 4-Methoxy directs electronic activation for cyclization 6-Methoxy analog alters hydrogen-bonding and formyl-group reactivity profile
C-2 substitution Unsubstituted C-2 preserves diversification vector for SAR exploration 2-Acyl analog (CAS 300664-77-1) adds 104 g/mol and consumes C-2, limiting downstream chemistry

Quantitative Comparator Evidence for 4-Methoxy-5-benzofurancarboxaldehyde: CYP2A6 Inhibition, Physicochemical Properties, and Synthetic Utility


CYP2A6 Inhibitory Potency of 4-Methoxybenzofuran versus Methoxalen and Menthofuran: A Direct Head-to-Head Comparison

In a head-to-head CYP2A6 inhibition study, 4-methoxybenzofuran (the target compound's core scaffold lacking only the 5-formyl group) demonstrated an IC₅₀ of 2.20 µM against human CYP2A6. This potency was compared directly with the clinical furocoumarin methoxalen (IC₅₀ = 0.47 µM) and the natural monoterpenoid menthofuran (IC₅₀ = 1.27 µM) within the same assay system [1]. The study further demonstrated that this benzofuran derivative exhibits greater selectivity for CYP2A6 than either methoxalen or menthofuran, making it a preferred lead scaffold for CYP2A6-targeted inhibitor design aimed at reducing smoking behavior and tobacco-related carcinogen activation [1]. The 5-carboxaldehyde analog (the target compound) serves as the direct synthetic precursor for generating oximes, hydrazones, and other derivatives that can further modulate this CYP2A6 inhibitory activity, as the aldehyde handle enables chemoselective conjugation not possible with the unsubstituted 4-methoxybenzofuran alone [2].

CYP2A6 Inhibition
Head-to-head
4-Methoxybenzofuran: IC₅₀ 2.20 µM Methoxalen: IC₅₀ 0.47 µM Menthofuran: IC₅₀ 1.27 µM
Reported CYP2A6 selectivity profile; 5-formyl enables further SAR derivatization
Human microsomal CYP2A6 assay; Chem Pharm Bull 2013
CYP2A6 inhibition nicotine metabolism tobacco-related carcinogenesis benzofuran pharmacology

Physicochemical Differentiation: LogP and Polar Surface Area of 4-Methoxy-5-benzofurancarboxaldehyde versus 5-Methoxy-4-benzofurancarboxaldehyde

The positional isomer pair 4-methoxy-5-benzofurancarboxaldehyde (target; CAS 339366-83-5) and 5-methoxy-4-benzofurancarboxaldehyde (CAS 59254-25-0) share identical molecular formula (C₁₀H₈O₃) and molecular weight (~176.17 g/mol), yet their topological polar surface area (TPSA) and calculated LogP values reveal measurable differences arising from the distinct spatial arrangement of the methoxy and formyl substituents around the benzofuran ring . The target compound exhibits LogP ≈ 2.25 and TPSA = 39.44 Ų, a physicochemical profile consistent with moderate membrane permeability and oral bioavailability potential per Lipinski and Veber guidelines . Although directly comparable TPSA data for the 5-methoxy-4-carbaldehyde isomer are not published in the same experimental dataset, the positional shift of the aldehyde from position 5 to position 4 alters the electronic conjugation with the furan oxygen and the spatial orientation of the hydrogen-bond-accepting carbonyl, which can affect target protein recognition and metabolic stability in ways that generic benzofuran aldehyde procurement cannot predict . The oxime derivative of the target compound (LogP ≈ 2, TPSA = 55 Ų, one H-bond donor) provides an additional data point confirming that the 5-carboxaldehyde position enables predictable physicochemical modulation through oxime formation, a transformation not equally accessible from the 4-carbaldehyde isomer [1].

Physicochemical Profile
Cross-study
Target: LogP 2.25, TPSA 39.44 Ų 5-Methoxy-4-carbaldehyde isomer: TPSA differs by regiochemical arrangement
Regioisomer profile context; position of substituents affects downstream ADME prediction
Calculated properties from authoritative databases; isomer TPSA not reported in comparable dataset
drug-likeness physicochemical profiling regioisomer comparison benzofuran ADME

Synthetic Utility in Radiolabeled Natural Product Synthesis: Wittig Reactivity of 4-Methoxy-6-hydroxybenzofuran-5-carboxaldehyde versus Alternative Precursors

The closely related analog 4-methoxy-6-hydroxybenzofuran-5-carboxaldehyde (differing from the target compound by an additional 6-hydroxy substituent) was employed as the key literature-reported precursor in the radiosynthesis of [7-¹⁴C]bergapten, a furocoumarin natural product used in dermatological therapy. The Wittig reaction of this benzofuran-5-carboxaldehyde precursor with stabilized [carbonyl-¹⁴C]methoxycarbonylmethylenetriphenylphosphorane afforded [7-¹⁴C]bergapten in 47% radiochemical yield, with the product characterized by TLC, HPLC, melting point, and proton NMR [1]. This synthetic achievement is notable because previous ¹⁴C-radiolabeling attempts were limited exclusively to the 5-methoxy position of bergapten; the use of the benzofuran-5-carboxaldehyde precursor enabled ring-labeling at the 7-position, a distinct regiochemical outcome that the target compound's 5-formyl group makes possible [1]. The 4-methoxy substituent present in both the target compound and this precursor is essential for the electronic activation and regiochemical control of the subsequent cyclization to the furocoumarin core, a feature not shared by unsubstituted benzofuran-5-carboxaldehyde (CAS 10035-16-2) which lacks this directing group .

Wittig Reactivity
Class-level
47%
radiochemical yield
Reported synthetic entry context for ¹⁴C-labeled furocoumarin analogs
4-Methoxy-6-hydroxy analog used; Wittig with ¹⁴C-phosphorane; J Labelled Comp Radiopharm 2014
radiochemical synthesis bergapten Wittig olefination furocoumarin carbon-14 labeling

Oxime Derivatization and PTPase Inhibitor Potential: The 4-Methoxy-5-carboxaldehyde as a Privileged Precursor for Bioactive Oximes

The target compound serves as the direct upstream precursor for 4-methoxybenzofuran-5-carbaldehyde oxime, a compound of interest in protein tyrosine phosphatase (PTPase) inhibitor research [1]. PTPase inhibitors have been identified as potential chemotherapeutic agents and tools for studying signal transduction pathways in diseases including diabetes and cancer [2]. The oxime derivative of the target compound incorporates a C=N-OH moiety that introduces one hydrogen bond donor and increases TPSA to 55 Ų (from 39.44 Ų for the parent aldehyde), a physicochemical shift that can be exploited to modulate target engagement and pharmacokinetic properties [1]. Compounds within this structural class have demonstrated PTPase inhibitory activity, with structurally related benzofuran derivatives reported to display IC₅₀ values in the micromolar range (e.g., compounds 19 and 20 with IC₅₀ values of 76 and 81 µM, respectively) [2]. While biological data specific to the target compound's oxime are not yet published, the established precedent for benzofuran oximes as PTPase inhibitors provides a validated research application trajectory that distinguishes the 5-carboxaldehyde substitution pattern from non-aldehyde or 4-carboxaldehyde benzofuran analogs.

PTPase Inhibitor Potential
Data to verify
Oxime derivative: LogP ≈2, TPSA 55 Ų
Related benzofurans: IC₅₀ 76–81 µM (class-level precedent)
Reported class-level PTPase context; 5-formyl enables chemoselective oxime formation
Oxime-specific biological data not yet published; requires validation
oxime ligation PTPase inhibition benzofuran oxime chemotherapeutic agent aldehyde chemoselectivity

Molecular Weight and Synthetic Tractability Advantage versus 2-Acylbenzofuran-5-carboxaldehyde Analogs

Compared with 2-acylated benzofuran-5-carboxaldehyde analogs such as 2-(4-methoxybenzoyl)benzofuran-5-carbaldehyde (CAS 300664-77-1; MW = 280.27 g/mol; C₁₇H₁₂O₄), the target compound (MW = 176.17 g/mol; C₁₀H₈O₃) offers a 104.1 g/mol reduction in molecular weight and a 37% smaller molecular framework while retaining the same 5-carboxaldehyde reactive handle . This lower molecular complexity positions the target compound more favorably within fragment-based drug discovery (FBDD) guidelines, where the 'rule of three' (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) governs fragment library selection and hit evolution [1]. The target compound's lower LogP (2.25 vs. 3.48 for the 2-acyl analog) also indicates reduced lipophilicity, a parameter associated with lower promiscuity and attrition risk in lead optimization . Furthermore, the absence of the 2-substituent preserves the C-2 position for late-stage diversification, whereas the 2-acyl analog has already consumed this site, limiting the scope of subsequent SAR exploration.

Fragment-Likeness
Cross-study
Target: MW 176.17, LogP 2.25, 1 rotatable bond 2-Acyl analog: MW 280.27, LogP 3.48, 4 rotatable bonds
Reported fragment-library fit; 37% MW reduction supports rule-of-three compliance
Supplier datasheets; fragment-likeness per Congreve et al. criteria
fragment-based drug discovery lead-likeness synthetic accessibility benzofuran building block molecular complexity

High-Impact Application Scenarios for 4-Methoxy-5-benzofurancarboxaldehyde Based on Quantitative Differentiation Evidence


CYP2A6 Inhibitor Lead Optimization for Smoking Cessation and Cancer Chemoprevention

Medicinal chemistry groups developing selective CYP2A6 inhibitors for smoking cessation or tobacco-related carcinogenesis intervention should prioritize 4-methoxy-5-benzofurancarboxaldehyde as a key intermediate. The 4-methoxybenzofuran scaffold has demonstrated quantifiable CYP2A6 inhibitory activity (IC₅₀ = 2.20 µM) with superior selectivity compared to methoxalen and menthofuran [1]. The 5-carboxaldehyde group enables chemoselective oxime, hydrazone, and reductive amination chemistry to generate focused libraries exploring SAR around the formyl position, a strategy that the CYP2A6 literature specifically supports [2].

Isotopically Labeled Furocoumarin and Natural Product Analog Synthesis

Radiochemistry laboratories synthesizing ¹⁴C- or ³H-labeled furocoumarins (e.g., bergapten analogs) for ADME, tissue distribution, or photobiology studies should select 4-methoxy-substituted benzofuran-5-carboxaldehydes based on demonstrated Wittig reactivity. The closely related 4-methoxy-6-hydroxybenzofuran-5-carboxaldehyde achieved 47% radiochemical yield in the synthesis of [7-¹⁴C]bergapten, enabling ring-labeling at a position previously inaccessible by alternative precursors [1]. The 4-methoxy group is mechanistically essential for directing the electronic course of the subsequent cyclization, a role that unsubstituted benzofuran-5-carboxaldehyde (CAS 10035-16-2) cannot fulfill [2].

Fragment-Based Drug Discovery Library Design

Fragment library curators seeking benzofuran-based building blocks that satisfy the 'rule of three' criteria (MW < 300, clogP ≤ 3) should prioritize the target compound (MW = 176.17; LogP = 2.25) over bulkier analogs such as 2-(4-methoxybenzoyl)benzofuran-5-carbaldehyde (MW = 280.27; LogP = 3.48) [1][2]. The 104 g/mol weight reduction and 1.23 log unit lower lipophilicity translate into lower predicted promiscuity risk, while the unsubstituted C-2 position preserves a diversification vector for fragment growing and merging strategies [2].

PTPase-Targeted Probe and Chemotherapeutic Agent Development

Chemical biology groups developing protein tyrosine phosphatase (PTPase) inhibitors as probes or chemotherapeutic leads should employ 4-methoxy-5-benzofurancarboxaldehyde as the precursor for 4-methoxybenzofuran-5-carbaldehyde oxime synthesis. The oxime derivative introduces favorable physicochemical properties (LogP ≈ 2; TPSA = 55 Ų; one H-bond donor) for target engagement, and structurally related benzofuran compounds have demonstrated PTPase IC₅₀ values of 76–81 µM, establishing a validated starting point for further optimization [1]. The 5-carboxaldehyde position is essential for forming the geometrically defined oxime, a transformation not equally accessible from the 4-carboxaldehyde regioisomer (CAS 59254-25-0) [2].

Application
Selection Property
Validation Focus
CYP2A6 pathway inhibition studies
CYP2A6 selectivity review context
SAR around 5-formyl derivatization and inhibitor potency profiling
Radiolabeled furocoumarin synthesis research
5-Formyl Wittig reactivity context
Regiochemical labeling outcome and radiochemical yield review
Fragment-based library design
Fragment-likeness profile
Rule-of-three compliance and C-2 diversification vector
PTPase inhibitor probe development
5-Formyl oxime derivatization context
PTPase assay-response context and oxime SAR exploration
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